molecular formula C17H14F2N2O2S B2990043 N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide CAS No. 868375-61-5

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

Cat. No.: B2990043
CAS No.: 868375-61-5
M. Wt: 348.37
InChI Key: YLVOVZPNWXLJSL-JZJYNLBNSA-N
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Description

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a specialized benzothiazole derivative research compound with potential applications in medicinal chemistry and drug discovery research. This chemical features a benzothiazole core structure substituted with fluorine atoms at the 4 and 6 positions, an ethyl group at the N-3 position, and a 2-methoxybenzamide moiety attached through an imine linkage. The structural characteristics of this compound place it within a class of molecules that have demonstrated relevance in pharmaceutical research, particularly as kinase inhibitors . Compounds with similar benzothiazole scaffolds have shown promising biological activities in research settings, including potential applications in cancer research and the study of cellular signaling pathways . The presence of fluorine atoms at strategic positions may enhance the compound's metabolic stability and binding affinity to biological targets, while the methoxybenzamide group could contribute to specific molecular interactions with enzyme active sites. Researchers investigating PI3K signaling pathways or developing tricyclic inhibitor compounds may find this chemical particularly valuable for structure-activity relationship studies . This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified researchers with appropriate safety training and laboratory facilities.

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c1-3-21-15-12(19)8-10(18)9-14(15)24-17(21)20-16(22)11-6-4-5-7-13(11)23-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVOVZPNWXLJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, mechanisms of action, and comparative studies with similar compounds.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the preparation of the benzothiazole core and proceeds to the introduction of the methoxybenzamide group. Common reagents include ethylamine and fluorinating agents, with reaction conditions optimized for yield and purity .

Table 1: Summary of Synthesis Steps

StepDescription
1Preparation of benzothiazole core
2Introduction of methoxy group
3Formation of final compound through coupling reactions

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays using human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) showed that the compound inhibits cell proliferation effectively. The MTT assay indicated a dose-dependent reduction in cell viability .

Key Findings:

  • Cell Lines Tested: A431, A549
  • Assay Type: MTT assay
  • Effects Observed: Inhibition of cell proliferation and induction of apoptosis.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that it may modulate key signaling pathways related to cell growth and apoptosis. Notably, it has been observed to inhibit the AKT and ERK signaling pathways, which are critical in cancer cell survival and proliferation .

Table 2: Mechanism of Action Overview

PathwayEffect
AKTInhibition of survival signals
ERKModulation of growth signals

Comparative Studies

When compared to other benzothiazole derivatives, such as N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide, this compound shows enhanced potency against certain cancer cell lines. This is attributed to its unique structural features that allow for better binding to target proteins involved in tumorigenesis .

Table 3: Comparison with Similar Compounds

Compound NameIC50 (µM)Notable Activities
This compound1.5Anticancer, anti-inflammatory
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide2.0Anticancer

Case Studies

In a recent study focusing on the anti-inflammatory properties alongside anticancer activity, the compound was shown to significantly reduce levels of inflammatory cytokines IL-6 and TNF-alpha in macrophage models. This dual action positions it as a promising candidate for therapeutic applications targeting both inflammation and cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally or functionally related molecules:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications/Findings References
Target Compound : N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide Benzothiazole with 3-ethyl, 4,6-difluoro; 2-methoxybenzamide ~386 (estimated)* Likely pharmaceutical/agrochemical use (inferred from analogs)
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide Benzothiazole with 3-ethyl, 4,6-difluoro; 2-oxochromene-3-carboxamide 386.4 Not specified; structural analog with potential bioactivity
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide Indenyl group; 2-methoxybenzamide ~297 (estimated) PCSK9 inhibition (atherosclerosis therapy)
Sulpiride 2-methoxybenzamide with sulfonyl and pyrrolidinylmethyl 341.4 Tranquilizer, digestive aid (dopamine D2/D3 receptor antagonism)
EP348550A1 Compounds (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-methoxyphenylacetamide) Trifluoromethylbenzothiazole; methoxyphenyl acetamide ~370–400 (estimated) Broad pharmaceutical claims (patent)
[18F]DMFP 2-methoxybenzamide with fluoropropyl and allyl-pyrrolidinyl ~364 (estimated) PET imaging (dopamine receptor mapping)

*Estimated based on structural similarity to .

Key Research Findings

The 2-oxochromene-3-carboxamide analog () replaces the methoxy group with a fused chromene ring, reducing hydrogen-bonding capacity but enhancing aromatic stacking interactions .

Benzamide Variations :

  • Sulpiride’s sulfonyl-pyrrolidinyl chain enables CNS penetration, contrasting with the target compound’s benzothiazole core, which may limit blood-brain barrier crossing .
  • The indenyl group in the PCSK9 inhibitor () demonstrates that bicyclic systems can enhance binding to lipid-metabolism targets, whereas benzothiazoles may favor kinase or protease inhibition .

Fluorine Substitution :

  • Fluorinated analogs like [18F]DMFP highlight the role of fluorine in improving bioavailability and enabling radiolabeling for imaging . The target compound’s 4,6-difluoro substituents may similarly enhance stability and binding.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide?

  • Methodology : A typical route involves coupling a substituted benzothiazole amine (e.g., 3-ethyl-4,6-difluoro-1,3-benzothiazol-2-amine) with 2-methoxybenzoyl chloride under mild basic conditions (e.g., pyridine or triethylamine) .
  • Key Steps :

Amide bond formation : React the amine with the acyl chloride in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., methanol or ethanol) .

Characterization : Confirm via 1H^1H/13C^{13}C NMR, IR (amide C=O stretch ~1650–1680 cm1^{-1}), and elemental analysis .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Experimental Design :

  • Crystallization : Optimize solvent systems (e.g., methanol/water or DMSO/ether) to grow single crystals.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation.
  • Refinement : Employ SHELXL for small-molecule refinement to model hydrogen bonding (e.g., N–H···N interactions) and validate geometric parameters (bond lengths/angles) .
    • Data Interpretation : Analyze intermolecular interactions (e.g., π-stacking, hydrogen bonds) using Mercury or Olex2 to explain packing motifs .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity and stability of this benzothiazole derivative?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : Fluorine at positions 4 and 6 on the benzothiazole ring enhances electrophilicity of the thiazole nitrogen, stabilizing the imine tautomer via resonance .
  • Impact on Amide Bond Stability : Fluorine substituents reduce electron density on the benzothiazole, potentially increasing resistance to hydrolysis.
    • Experimental Validation :
  • Compare 19F^{19}F NMR chemical shifts with non-fluorinated analogs.
  • Perform DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals and charge distribution .

Q. What strategies can address contradictions in biological activity data across different assays for this compound?

  • Case Study : If antimicrobial activity varies between Gram-positive and Gram-negative strains:

Assay Optimization : Standardize inoculum size (e.g., 1.5 × 108^8 CFU/mL) and use CLSI guidelines .

Membrane Permeability : Perform efflux pump inhibition assays (e.g., with phenylalanine-arginine β-naphthylamide) to assess penetration differences .

Target Validation : Use molecular docking (AutoDock Vina) to predict binding affinity for conserved enzymes (e.g., PFOR in anaerobic bacteria) .

Q. How can advanced spectroscopic techniques elucidate tautomeric equilibria in solution vs. solid state?

  • Multimethod Approach :

  • Solid-State : Use 15N^{15}N CP/MAS NMR or X-ray crystallography to confirm the dominant tautomer (e.g., enamine vs. imine forms) .
  • Solution-State : Perform variable-temperature 1H^1H NMR in DMSO-d6_6 to observe tautomerization kinetics.
  • Computational Support : Compare experimental data with DFT-predicted tautomer energies (e.g., using B3LYP/6-311++G**) .

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